molecular formula C22H23ClN2O4 B2417098 2-(4-chlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide CAS No. 851406-28-5

2-(4-chlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide

Cat. No. B2417098
CAS RN: 851406-28-5
M. Wt: 414.89
InChI Key: OXMIRAZYFNJLGC-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide” is a complex organic molecule. It contains several functional groups, including a chlorophenoxy group, a methoxy group, a quinolinone group, and a propanamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the 4-hydroxy-2-quinolones are valuable in drug research and development, and many publications have dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon backbone. The exact structure could be determined using techniques such as NMR spectroscopy and high-resolution mass spectrometry .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the chlorophenoxy group might undergo nucleophilic substitution reactions, while the quinolinone group might participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents. The exact properties could be determined using various analytical techniques .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a drug, it might have side effects or toxicities that need to be considered. Safety data sheets would provide information on handling, storage, and disposal .

Future Directions

The future research directions for this compound would depend on its applications. For example, if it’s a drug, future research might focus on improving its efficacy, reducing its side effects, or finding new therapeutic uses .

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4/c1-22(2,29-17-8-5-16(23)6-9-17)21(27)24-11-10-15-12-14-4-7-18(28-3)13-19(14)25-20(15)26/h4-9,12-13H,10-11H2,1-3H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMIRAZYFNJLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCC1=CC2=C(C=C(C=C2)OC)NC1=O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide

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